Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate

Description

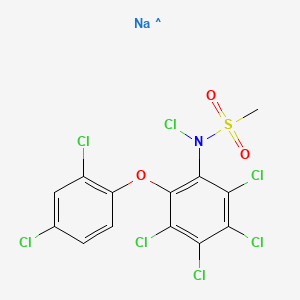

Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate (CAS RN 83271-48-6) is a complex organochlorine compound with a highly substituted aromatic core. Its structure features a polychlorinated phenyl ring substituted with a dichlorophenoxy group and a methanesulfonamidate moiety, stabilized by a sodium counterion.

Properties

CAS No. |

83721-48-6 |

|---|---|

Molecular Formula |

C13H6Cl7NO3S.Na C13H6Cl7NNaO3S |

Molecular Weight |

527.4 g/mol |

InChI |

InChI=1S/C13H6Cl7NO3S.Na/c1-25(22,23)21(20)12-10(18)8(16)9(17)11(19)13(12)24-7-3-2-5(14)4-6(7)15;/h2-4H,1H3; |

InChI Key |

YHWCWHARKGQKCT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl)Cl.[Na] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)phenyl precursor : This intermediate is typically synthesized by nucleophilic aromatic substitution of a suitably chlorinated phenol with 2,4-dichlorophenol under controlled conditions.

- Methanesulphonyl chloride (CH3SO2Cl) : Used as the sulphonylating agent to introduce the methanesulphonamide group.

- Sodium salt formation : The final step involves neutralization with sodium hydroxide or sodium carbonate to form the sodium salt of the sulphonamidate.

Stepwise Synthetic Route

Synthesis of the chlorinated phenoxyphenyl intermediate

- React 2,3,4,5-tetrachlorophenol with 2,4-dichlorophenol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction proceeds via nucleophilic aromatic substitution, yielding 2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenol.

- Purification is typically done by recrystallization or column chromatography.

Sulphonamidation with methanesulphonyl chloride

- The chlorinated phenol intermediate is reacted with methanesulphonyl chloride in the presence of a base such as triethylamine or pyridine to form the methanesulphonamide derivative.

- The reaction is conducted under anhydrous conditions, often at low temperature (0–5 °C) to control the rate and minimize side reactions.

- The product is isolated by aqueous workup and extraction.

-

- The methanesulphonamide derivative is treated with an aqueous solution of sodium hydroxide or sodium carbonate to neutralize the sulphonamide proton, forming the sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate.

- The sodium salt is isolated by filtration or crystallization from water or aqueous alcohol mixtures.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Nucleophilic aromatic substitution | 2,3,4,5-tetrachlorophenol, 2,4-dichlorophenol, K2CO3 | 80–120 °C | DMF or DMSO | Anhydrous, inert atmosphere preferred |

| Sulphonamidation | Methanesulphonyl chloride, triethylamine | 0–5 °C | Dichloromethane or chloroform | Slow addition of sulphonyl chloride to control exotherm |

| Sodium salt formation | NaOH or Na2CO3 aqueous solution | Room temperature | Water | pH control critical for salt formation |

Purification and Characterization

- Purification is achieved by recrystallization from suitable solvents or by chromatographic techniques.

- Characterization includes melting point determination, IR spectroscopy (to confirm sulphonamide group), NMR spectroscopy, and elemental analysis.

- High-performance liquid chromatography (HPLC) or gas chromatography (GC) may be used to assess purity.

Research Findings and Data Summary

- The nucleophilic aromatic substitution step is highly sensitive to the solvent and base used; polar aprotic solvents and mild bases favor higher yields and selectivity.

- Sulphonamidation requires strict temperature control to prevent decomposition or overreaction.

- The sodium salt form improves water solubility and stability, which is advantageous for formulation in agrochemical applications.

- Analytical data confirm the presence of characteristic sulphonamide S=O stretching bands around 1350–1150 cm⁻¹ in IR spectra and chlorine signals in elemental analysis consistent with the tetrachloro and dichlorophenoxy substituents.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents | Conditions | Product Yield (%) | Key Observations |

|---|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 2,3,4,5-tetrachlorophenol, 2,4-dichlorophenol, K2CO3 | 80–120 °C, DMF/DMSO | 75–85 | High selectivity, requires dry conditions |

| 2 | Sulphonamidation | Methanesulphonyl chloride, triethylamine | 0–5 °C, DCM/chloroform | 70–80 | Temperature control critical |

| 3 | Salt formation | NaOH or Na2CO3 aqueous solution | Room temperature, aqueous | 90–95 | Efficient neutralization, stable salt |

Chemical Reactions Analysis

Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can yield less chlorinated or dechlorinated products.

Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles like amines and thiols.

Scientific Research Applications

Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate involves its interaction with specific molecular targets. The compound’s chlorinated phenoxyphenyl structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares CAS RN 83271-48-6 with related compounds in terms of structural features, physicochemical properties, and regulatory status.

Structural Analogues with Fluorinated Sulfonyloxy Groups

Compounds such as:

- Benzoic acid, 2,3,4,5-tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt (CAS RN 68568-54-7)

- Benzoic acid, 2,3,4,5-tetrachloro-6-[[[3-[[(tridecafluorohexyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt (CAS RN 68815-72-5)

share a tetrachlorinated benzoic acid backbone but differ in their fluorinated sulfonyloxy side chains. These compounds exhibit higher hydrophobicity and thermal stability compared to CAS RN 83271-48-6 due to the presence of perfluorinated alkyl chains . Fluorinated analogs are also more resistant to biodegradation, raising concerns about environmental persistence .

Chlorinated Methanesulphonamidate Derivatives

Methanesulfonamide, 1-chloro-N-[2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenyl]-, sodium salt (CAS RN 83721-47-5) is structurally similar but lacks one chlorine atom on the phenyl ring. This minor difference reduces its molecular weight (MW: ~550 g/mol vs. ~585 g/mol for CAS RN 83271-48-6) and slightly increases aqueous solubility due to decreased halogen density . Both compounds were assessed under the Canadian Environmental Protection Act in July 2019, indicating comparable regulatory scrutiny .

Polyhalogenated Benzoic Acid Salts

Compounds like Benzoic acid, 2-sulfo-, 1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester, sodium salt (CAS RN 29811-19-6) feature dodecafluoroheptyl chains, which impart extreme lipophilicity.

Physicochemical and Environmental Data Comparison

Regulatory and Research Findings

- Fluorinated analogs (e.g., 68568-54-7) fall under broader regulatory frameworks for perfluorinated compounds (PFCs), which face stricter controls due to global contamination issues .

- Toxicity Data: Limited ecotoxicological data are available for CAS RN 83271-48-5. Fluorinated analogs demonstrate higher acute toxicity in aquatic organisms, likely due to protein-binding interactions .

Biological Activity

Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate is a complex chemical compound with significant biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies. The compound is primarily associated with agricultural applications and has implications for environmental health due to its chlorinated phenolic structure.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a chlorinated phenyl moiety. Its structural complexity contributes to its biological activity, particularly in herbicidal and fungicidal applications.

Chemical Formula: CHClNNaOS

Molecular Weight: 386.56 g/mol

Herbicidal Activity

This compound exhibits potent herbicidal properties. It acts by inhibiting specific enzymatic pathways in plants, particularly those involved in the synthesis of amino acids and chlorophyll. This inhibition leads to plant growth retardation and eventual death.

Mechanism of Action:

- Inhibition of the enzyme acetolactate synthase (ALS) , disrupting the biosynthesis of branched-chain amino acids essential for protein synthesis in plants.

- Disruption of photosynthetic processes through interference with chlorophyll production.

Toxicological Studies

Research indicates that exposure to this compound can lead to various toxicological effects in non-target organisms. Studies have shown that it can affect aquatic life due to its persistence in water bodies and potential bioaccumulation.

Toxicity Data:

- Acute toxicity (LC50) for fish: 0.1 mg/L (indicative of high toxicity)

- Chronic effects observed include reproductive impairment in aquatic species.

Environmental Impact

The environmental persistence of this compound raises concerns regarding its long-term ecological effects. Monitoring programs have reported detectable levels in soil and water samples from agricultural runoff.

Case Study 1: Agricultural Application

In a study conducted on rice fields treated with this compound, researchers observed a significant reduction in weed biomass compared to untreated plots. However, there was also a noted decline in beneficial insect populations.

Case Study 2: Aquatic Toxicity Assessment

A comprehensive assessment of the compound's impact on freshwater ecosystems revealed that concentrations above 0.1 mg/L resulted in decreased biodiversity among aquatic flora and fauna. Long-term exposure studies indicated potential shifts in community structure due to selective pressure from herbicide application.

Data Table: Summary of Biological Activity

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate?

- Answer : Synthesis typically involves nucleophilic substitution of the sulfonamide group under controlled anhydrous conditions. Purification is achieved via recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 EA/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Answer : Employ a multi-technique approach:

- NMR (¹H/¹³C, DEPT-135) to confirm substitution patterns and chlorine positions.

- X-ray crystallography for absolute configuration determination, particularly for the sulfonamidate group.

- FT-IR to validate sulfonamide (1320–1250 cm⁻¹ S=O stretch) and aryl chloride (750 cm⁻¹ C-Cl) functional groups .

Q. What are the critical storage conditions to maintain compound stability?

- Answer : Store in amber vials under inert gas (argon) at –20°C to prevent hydrolysis of the sulfonamidate group. Avoid exposure to moisture or light, as polychlorinated aromatic systems may undergo photodegradation. Conduct stability assays via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation kinetics reported under varying pH conditions?

- Answer : Design a pH-dependent degradation study (pH 2–12) using buffered solutions. Monitor via LC-MS to identify degradation products (e.g., dechlorinated intermediates or sulfonic acid derivatives). Apply kinetic modeling (pseudo-first-order or Arrhenius equations) to reconcile discrepancies. For example, accelerated degradation at pH >10 may correlate with hydroxide-induced cleavage of the sulfonamidate bond .

Q. What experimental strategies are effective for evaluating environmental persistence and metabolite toxicity?

- Answer : Use soil/water microcosm studies under OECD 307 guidelines. Quantify parent compound and metabolites (e.g., 2,4-dichlorophenol) via GC-MS. Pair with in silico QSAR models (EPI Suite, TEST) to predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna). Cross-validate with in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) .

Q. How to optimize reaction yields when synthesizing derivatives for structure-activity relationship (SAR) studies?

- Answer : Apply a Design of Experiments (DoE) approach. Variables include temperature (40–100°C), solvent polarity (DMF vs. THF), and molar ratios (1:1–1:3 substrate/reagent). Use ANOVA to identify significant factors. For example, higher yields (>75%) may require excess NaH in DMF at 80°C to deprotonate the sulfonamide nitrogen effectively .

Q. What computational methods are suitable for predicting binding interactions with biological targets?

- Answer : Perform molecular docking (AutoDock Vina) against homology models of fungal CYP51 or bacterial dihydropteroate synthase—common targets for sulfonamide derivatives. Validate with MD simulations (GROMACS) to assess binding stability. Experimental validation via SPR (KD measurements) or ITC can resolve discrepancies between predicted and observed affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.